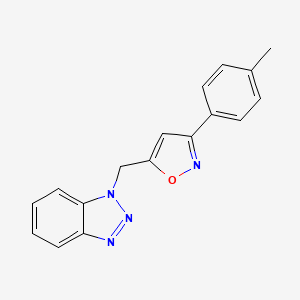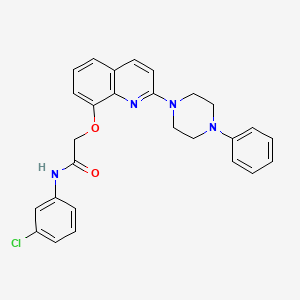
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has shown promising results in scientific research. In
作用機序
The exact mechanism of action of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of various diseases. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Several studies have shown that 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in the development of new anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a chemical compound that has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While there is still much to learn about this compound, it holds promise for the development of new treatments and therapies in the future.
合成法
The synthesis of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a complex process that involves several steps. One of the most commonly used methods for its synthesis is the reaction of 4-methylphenyl hydrazine with 1-benzotriazolecarbaldehyde, followed by cyclization with hydroxylamine-O-sulfonic acid. The final product is obtained by purification through column chromatography.
科学的研究の応用
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-3-(4-methylphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)16-10-14(22-19-16)11-21-17-5-3-2-4-15(17)18-20-21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRACBSTKYSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)
![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)


